molecular formula C17H16N4O2S B4995511 12-oxo-N-(1,3-thiazol-2-yl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

12-oxo-N-(1,3-thiazol-2-yl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No.: B4995511
M. Wt: 340.4 g/mol
InChI Key: GPMNJQCSNSASOA-UHFFFAOYSA-N
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Description

12-oxo-N-(1,3-thiazol-2-yl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a heterocyclic compound featuring a fused azepinoquinazoline core with a thiazole substituent. The 12-oxo group and the thiazol-2-yl carboxamide moiety likely influence its solubility, bioavailability, and target specificity.

Properties

IUPAC Name

12-oxo-N-(1,3-thiazol-2-yl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-15(20-17-18-7-9-24-17)11-5-6-12-13(10-11)19-14-4-2-1-3-8-21(14)16(12)23/h5-7,9-10H,1-4,8H2,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMNJQCSNSASOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)C(=O)NC4=NC=CS4)C(=O)N2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-oxo-N-(1,3-thiazol-2-yl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the construction of the quinazoline core and the azepine ring. Common reagents used in these reactions include thioamides, aldehydes, and various catalysts to facilitate ring closure and functional group transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

12-oxo-N-(1,3-thiazol-2-yl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 12-oxo-N-(1,3-thiazol-2-yl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide exhibit significant anticancer properties. For instance:

  • A study on thiazole-containing quinazoline derivatives showed considerable cytotoxicity against various cancer cell lines including colon and ovarian cancer cells. The most active derivatives demonstrated GI50 values as low as 0.25 μM against ovarian cancer cells .

Antimicrobial Properties

Compounds with thiazole and quinazoline structures have been reported to possess antibacterial and antifungal activities. The incorporation of these moieties in this compound suggests potential efficacy against microbial pathogens.

Case Study 1: Anticancer Evaluation

In a study evaluating the cytotoxic effects of various quinazoline derivatives:

  • The compound was tested against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). Results indicated promising activity against several types of cancer cells with a focus on optimizing its structure for enhanced efficacy .

Case Study 2: Antimicrobial Screening

A series of thiazole derivatives were screened for their antibacterial activity:

  • Compounds similar to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

Activity TypeCell Lines TestedGI50 Values (μM)Reference
AnticancerColon Cancer0.41 - 0.69
Melanoma0.48 - 13.50
Ovarian Cancer0.25 - 5.01
AntimicrobialVarious Bacterial StrainsInhibition observed

Mechanism of Action

The mechanism of action of 12-oxo-N-(1,3-thiazol-2-yl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional features of the target compound with two closely related analogs:

Compound Name Molecular Formula Substituents Key Structural Differences Potential Applications
12-oxo-N-(1,3-thiazol-2-yl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide C₁₈H₁₇N₅O₂S Thiazol-2-yl carboxamide Reference compound with thiazole group enhancing electronic interactions Hypothesized kinase inhibition; limited direct data
N-(2-hydroxy-2-phenylethyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide (CAS 1190294-24-6) C₂₂H₂₃N₃O₃ 2-hydroxy-2-phenylethyl carboxamide Hydrophilic phenylethyl group may improve solubility and CNS penetration Not explicitly stated; similar scaffolds suggest anticancer or anti-inflammatory roles
Imidazo[4,5-g]quinazoline derivatives (e.g., compounds 5–12 from ) Variable Aryl, pyridyl, or thienyl substituents Imidazo-quinazoline fusion instead of azepinoquinazoline; rigid planar structure Anticancer, antimicrobial activities demonstrated in literature

Pharmacological and Physicochemical Properties

  • Solubility and Bioavailability : The thiazole group in the target compound may confer moderate solubility in polar solvents, whereas the hydroxy-phenylethyl analog (CAS 1190294-24-6) could exhibit improved aqueous solubility due to its hydroxyl group .
  • Activity Trends: Imidazo[4,5-g]quinazolines with aryl substituents () show enhanced cytotoxicity compared to non-substituted variants, suggesting that electron-rich substituents improve target engagement .

Research Tools and Methodologies

Crystallographic software such as SHELXL () and SIR97 () are critical for resolving the complex fused-ring systems of azepinoquinazolines. These tools enable precise determination of bond angles, torsion angles, and hydrogen-bonding networks, which are essential for structure-activity relationship (SAR) studies .

Biological Activity

The compound 12-oxo-N-(1,3-thiazol-2-yl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a member of the quinazoline family and has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological effects of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a complex heterocyclic structure that includes a quinazoline moiety and a thiazole ring. This structural diversity is believed to contribute to its biological activity.

1. Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. In particular:

  • Mechanism of Action : The compound may act by inhibiting key signaling pathways involved in cancer cell proliferation and survival. For instance, studies have shown that quinazoline derivatives can inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • In Vitro Studies : A study reported that analogs of quinazoline demonstrated IC50 values ranging from 0.36 to 40.90 μM against MDA-MB-231 breast cancer cells, indicating potent anticancer activity .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • Inhibition of COX Enzymes : Quinazoline derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. A specific series of dihydroquinazoline-benzamide hybrids exhibited strong COX-2 selectivity .
  • Case Study : In a controlled study involving various synthesized compounds, one derivative showed significant anti-inflammatory activity with an IC50 value lower than 50 µM .

3. Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has been explored:

  • Broad Spectrum Activity : Compounds within this class have demonstrated activity against both Gram-positive and Gram-negative bacteria. The presence of thiazole rings enhances their antimicrobial efficacy .

4. Other Biological Activities

Additional activities associated with this compound include:

  • Antioxidant Properties : Quinazolines have been found to exhibit free radical scavenging activities, which may contribute to their therapeutic potential in oxidative stress-related diseases .
  • Anticonvulsant Effects : Some studies suggest that certain quinazoline derivatives possess anticonvulsant properties, making them candidates for further investigation in neurological disorders .

Data Summary Table

Biological ActivityMechanism/EffectIC50 Values (µM)
AnticancerEGFR inhibition0.36 - 40.90
Anti-inflammatoryCOX enzyme inhibition<50
AntimicrobialBroad spectrum activityVaries
AntioxidantFree radical scavengingVaries
AnticonvulsantNeurological effectsVaries

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization requires precise control of reaction parameters. Key steps include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, as seen in similar azepinoquinazoline syntheses .
  • Temperature Modulation: Maintaining reflux conditions (~80–120°C) ensures complete cyclization of the azepinoquinazoline core while minimizing side reactions .
  • Purification: Use gradient elution in column chromatography (silica gel, hexane/EtOAc) or preparative HPLC to isolate the final product. Purity >95% is achievable with iterative crystallization in ethanol/water mixtures .
  • Characterization: Validate intermediates and final product via 1H^1H/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm functional groups (e.g., carbonyl at ~1680 cm1^{-1}) .

Advanced: How can researchers resolve contradictions in reported biological activity data across different experimental models?

Methodological Answer:
Discrepancies in bioactivity often stem from assay-specific variables. Mitigation strategies include:

  • Standardized Assay Conditions: Normalize cell viability assays (e.g., MTT) using identical cell lines (e.g., HepG2 for liver cancer) and incubation times (48–72 hours) .
  • Control Experiments: Include positive controls (e.g., PARP inhibitors for DNA repair studies) and negative controls (DMSO vehicle) to validate target specificity .
  • Dose-Response Analysis: Perform IC50_{50} determinations across ≥5 concentrations to account for potency variations due to solubility or metabolic stability .
  • Orthogonal Validation: Confirm activity via enzymatic assays (e.g., PARP-1 inhibition) and biophysical methods (e.g., SPR for binding kinetics) to rule out off-target effects .

Advanced: What computational methods are recommended for predicting interaction mechanisms with PARP enzymes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model the compound’s binding to PARP-1’s catalytic domain (PDB: 4UND). Key interactions include hydrogen bonding with Ser904 and π-π stacking with Tyr907 .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm ligand-protein complex stability .
  • Free Energy Calculations: Apply MM/GBSA to estimate binding free energy, focusing on contributions from the thiazole ring and carboxamide group .

Basic: Which spectroscopic techniques are critical for confirming structural integrity?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H-NMR should show characteristic peaks: aromatic protons (δ 7.2–8.5 ppm), azepine methylene (δ 2.5–3.5 ppm), and the thiazole proton (δ 8.1 ppm) .
  • HRMS: Confirm molecular ion [M+H]+^+ at m/z 413.1324 (calculated for C19_{19}H17_{17}N5_{5}O2_{2}S) with <2 ppm error .
  • IR Spectroscopy: Detect the carbonyl stretch (C=O) at ~1675 cm1^{-1} and thiazole C=N at ~1600 cm1^{-1} .

Advanced: How can the thiazole substituent be modified to enhance binding affinity while maintaining metabolic stability?

Methodological Answer:

  • Substituent Screening: Introduce electron-withdrawing groups (e.g., -CF3_3) at the thiazole 4-position to improve π-stacking with PARP’s hydrophobic pocket .
  • Metabolic Stability: Replace labile protons with deuterium (deuterated thiazole) to slow CYP450-mediated oxidation. Validate via liver microsome assays .
  • SAR Analysis: Synthesize analogs with methyl/ethyl substituents and compare IC50_{50} values. Use QSAR models to predict logP and polar surface area (PSA) for bioavailability optimization .

Advanced: How to differentiate direct enzyme inhibition from off-target effects in bioactivity studies?

Methodological Answer:

  • Kinetic Assays: Perform time-dependent inhibition studies; irreversible binding (e.g., covalent inhibitors) shows non-linear kinetics .
  • Proteome Profiling: Use activity-based protein profiling (ABPP) with broad-spectrum probes to identify off-target interactions .
  • CRISPR Knockout Models: Validate target engagement by comparing activity in wild-type vs. PARP-1/^{-/-} cell lines .

Basic: What factors are critical for scalable purification protocols?

Methodological Answer:

  • Chromatography: Optimize flash column chromatography with C18 reverse-phase columns and isocratic elution (MeOH:H2 _2O = 70:30) for gram-scale purification .
  • Crystallization: Use solvent-antisolvent pairs (e.g., acetone/hexane) to induce crystallization. Monitor via powder XRD to confirm polymorph stability .

Advanced: How to conduct SAR analysis for multi-heterocyclic compounds?

Methodological Answer:

  • Fragment-Based Design: Deconstruct the molecule into azepinoquinazoline, thiazole, and carboxamide moieties. Test individual fragments for activity .
  • 3D-QSAR: Build CoMFA/CoMSIA models using alignment-independent descriptors to predict substituent effects .

Advanced: What methodologies assess stability under physiological conditions?

Methodological Answer:

  • Forced Degradation: Expose the compound to pH 1–13 buffers (37°C, 24 hours) and analyze degradation products via LC-MS .
  • Plasma Stability: Incubate in human plasma (37°C, 1 hour) and quantify remaining compound using UPLC-PDA .

Advanced: How to integrate quantum mechanical calculations into reaction optimization?

Methodological Answer:

  • Transition State Analysis: Use Gaussian 16 to calculate activation energies for key steps (e.g., ring closure). Compare DFT (B3LYP/6-31G*) results with experimental yields .
  • Solvent Effects: Apply COSMO-RS to predict solvent polarity’s impact on reaction rates .

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